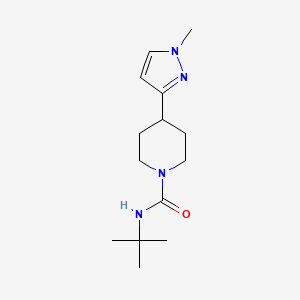![molecular formula C23H23NO3S B6427533 N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide CAS No. 2034242-50-5](/img/structure/B6427533.png)
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide, also known as Xanthomine, is a synthetic compound that has been studied for its potential applications in scientific research. It is a highly hydrophobic molecule that can be used for a variety of purposes, including as a fluorescent probe for the detection of biomolecules and as a therapeutic agent for the treatment of certain diseases. Xanthomine has a wide range of biochemical and physiological effects, and its synthesis can be achieved using a variety of methods.
Aplicaciones Científicas De Investigación
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide has been found to have a variety of scientific research applications. It has been used as a fluorescent probe for the detection of biomolecules, such as proteins and DNA. It can also be used as a therapeutic agent for the treatment of certain diseases, such as cancer. This compound has also been used in the synthesis of other compounds, such as cyclic peptides, and it has been used in the study of enzyme kinetics.
Mecanismo De Acción
The mechanism of action of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide is not fully understood. It is believed to interact with certain proteins and enzymes, resulting in changes in their activity. It is also believed to interact with DNA and RNA, resulting in changes in gene expression. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of certain diseases.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to interact with certain proteins and enzymes, resulting in changes in their activity. It has also been found to interact with DNA and RNA, resulting in changes in gene expression. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize, which makes it a convenient tool for research. Additionally, it has a wide range of biochemical and physiological effects, which makes it useful for a variety of applications. On the other hand, this compound has a limited solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain situations.
Direcciones Futuras
The potential future directions of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide research are numerous. One potential direction is the further study of its mechanism of action, which could help to improve its therapeutic efficacy. Additionally, further research could be conducted on its potential applications in the detection of biomolecules and its use in the synthesis of other compounds. Additionally, further research could be conducted on its potential as an antioxidant and anti-inflammatory agent, which could lead to the development of novel treatments for certain diseases. Finally, further research could be conducted on its solubility, which could lead to the development of new methods for its use in laboratory experiments.
Métodos De Síntesis
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide can be synthesized using a variety of methods, including the Sonogashira coupling reaction and the Suzuki coupling reaction. The Sonogashira coupling reaction involves the use of copper (I) and palladium (II) catalysts to form a carbon-carbon bond between two alkyl halides. The Suzuki coupling reaction utilizes a palladium (II) catalyst to form a carbon-carbon bond between an aryl halide and an alkyl halide. Both of these methods have been used to synthesize this compound and have been found to be effective for the purpose.
Propiedades
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c25-13-10-16(17-11-14-28-15-17)9-12-24-23(26)22-18-5-1-3-7-20(18)27-21-8-4-2-6-19(21)22/h1-8,11,14-16,22,25H,9-10,12-13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBPFAWNADYQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCC(CCO)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6427457.png)
![4-methyl-1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6427460.png)

![1-methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole](/img/structure/B6427485.png)
![2-(4-fluorophenoxy)-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]acetamide](/img/structure/B6427504.png)
![N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6427506.png)
![2-{1-oxo-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-2-yl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B6427510.png)
![N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B6427515.png)
![1,3-dimethyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B6427520.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1-benzofuran-2-carboxamide](/img/structure/B6427521.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(trifluoromethyl)benzamide](/img/structure/B6427527.png)
![4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6427534.png)
![(2E)-3-phenyl-1-[3-(pyrimidin-4-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B6427541.png)